molecular formula C22H19BrClN3O B14861061 (4-Chlorophenyl)-N-(2-(2-pyridyiumlindol-3-yl)ethyl)formamide bromide

(4-Chlorophenyl)-N-(2-(2-pyridyiumlindol-3-yl)ethyl)formamide bromide

Cat. No.: B14861061
M. Wt: 456.8 g/mol
InChI Key: SQSUMGMLYHPRJS-UHFFFAOYSA-N
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Description

1-(3-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-2-yl)-1lambda5-pyridin-1-ylium bromide is a complex organic compound that features an indole core, a pyridinium moiety, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-2-yl)-1lambda5-pyridin-1-ylium bromide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyridinium Moiety: The pyridinium moiety is formed through a quaternization reaction, where a pyridine derivative reacts with an alkyl halide.

    Final Coupling: The final step involves coupling the indole core with the pyridinium moiety and the chlorophenyl group under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-2-yl)-1lambda5-pyridin-1-ylium bromide can undergo various chemical reactions:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The pyridinium moiety can be reduced to form a dihydropyridine derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

1-(3-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-2-yl)-1lambda5-pyridin-1-ylium bromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-2-yl)-1lambda5-pyridin-1-ylium bromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-{2-[(4-fluorophenyl)formamido]ethyl}-1H-indol-2-yl)-1lambda5-pyridin-1-ylium bromide
  • 1-(3-{2-[(4-bromophenyl)formamido]ethyl}-1H-indol-2-yl)-1lambda5-pyridin-1-ylium bromide

Uniqueness

1-(3-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-2-yl)-1lambda5-pyridin-1-ylium bromide is unique due to the presence of the chlorophenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs with different halogen substitutions.

Properties

Molecular Formula

C22H19BrClN3O

Molecular Weight

456.8 g/mol

IUPAC Name

4-chloro-N-[2-(2-pyridin-1-ium-1-yl-1H-indol-3-yl)ethyl]benzamide;bromide

InChI

InChI=1S/C22H18ClN3O.BrH/c23-17-10-8-16(9-11-17)22(27)24-13-12-19-18-6-2-3-7-20(18)25-21(19)26-14-4-1-5-15-26;/h1-11,14-15,25H,12-13H2;1H

InChI Key

SQSUMGMLYHPRJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)C2=C(C3=CC=CC=C3N2)CCNC(=O)C4=CC=C(C=C4)Cl.[Br-]

Origin of Product

United States

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